An In-depth Technical Guide to 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid
An In-depth Technical Guide to 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid
This guide provides a comprehensive technical overview of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to present a robust profile, including its synthesis, physicochemical properties, and potential applications.
Introduction
2-(2,3-Dichlorophenyl)-2-methoxyacetic acid belongs to the class of arylacetic acid derivatives, a scaffold of significant interest in medicinal chemistry and materials science. The presence of a dichlorinated phenyl ring, a methoxy group, and a carboxylic acid moiety suggests a molecule with potential biological activity and utility as a synthetic intermediate. Its structural similarity to known herbicides and non-steroidal anti-inflammatory drugs (NSAIDs) warrants a thorough investigation of its properties and potential applications.[1][2][3]
Physicochemical Properties
| Property | Predicted Value | Justification / Comparison |
| Molecular Formula | C9H8Cl2O3 | Based on structural components. |
| Molecular Weight | 235.06 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small organic acids.[7] |
| Melting Point | 120-140 °C | Similar to other substituted phenylacetic acids. |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water. | The carboxylic acid group imparts some water solubility, but the dichlorophenyl ring reduces it. |
| pKa | ~3.5 | Methoxyacetic acid has a pKa of 3.57. The electron-withdrawing chlorine atoms on the phenyl ring are expected to have a minor acid-strengthening effect.[5] |
Synthesis and Characterization
A plausible synthetic route to 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid can be conceptualized based on established organic chemistry reactions. A common approach would involve the methoxylation of a suitable precursor.
Proposed Synthesis Workflow
A likely precursor for the synthesis is 2-(2,3-Dichlorophenyl)-2-oxoacetic acid.[8] The synthesis could proceed via a two-step process: reduction of the ketone followed by methylation of the resulting alcohol. A more direct route, analogous to the Williamson ether synthesis, could also be employed starting from a halogenated precursor.[9]
Caption: Proposed synthesis of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of 2-(2,3-Dichlorophenyl)-2-oxoacetic acid
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Dissolve 2-(2,3-Dichlorophenyl)-2-oxoacetic acid (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid.
Step 2: Methylation of 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid
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Dissolve the crude 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH3I) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic peaks for the aromatic protons, the methoxy group, and the alpha-proton. 13C NMR would confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid (O-H and C=O stretches) and ether (C-O stretch) functional groups.
Potential Applications and Biological Significance
While the specific biological activity of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid has not been documented, its structural motifs suggest several areas of potential interest for researchers.
Agrochemicals
Derivatives of phenoxyacetic acid are widely used as herbicides.[2][3] The dichlorophenyl moiety is a common feature in many agrochemicals. Therefore, it is plausible that 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid could exhibit herbicidal or plant growth-regulating properties.
Pharmaceutical Development
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Anti-inflammatory Agents: Many arylacetic acid derivatives, such as diclofenac, are potent NSAIDs. The free carboxylic acid group is a common feature in this class of drugs, though it is also associated with gastrointestinal toxicity.[10] Further investigation into the anti-inflammatory potential of this compound is warranted.
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Anticancer Activity: Methoxyacetic acid, a related compound, has been shown to inhibit histone deacetylases (HDAC) and induce apoptosis in cancer cells.[5][6][11] The presence of the methoxyacetic acid core in the target molecule makes it a candidate for investigation as an anticancer agent.
Caption: Potential applications of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid.
Safety and Handling
As with any laboratory chemical, 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Given its acidic nature, it should be considered corrosive. Overexposure may cause irritation to the skin, eyes, and respiratory tract.[12]
Conclusion
2-(2,3-Dichlorophenyl)-2-methoxyacetic acid is a compound with significant potential for further research and development. While direct experimental data is currently lacking, this guide provides a scientifically grounded framework for its synthesis, characterization, and exploration of its potential applications in the fields of agrochemicals and pharmaceuticals. The insights provided herein are intended to serve as a valuable resource for scientists and researchers embarking on the study of this and related molecules.
References
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2-(2,3-Dichlorophenyl)-2-oxoacetic Acid. Pharmaffiliates. [Link]
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2-[(2,3-Dichlorophenyl)amino]phenylacetic acid. PubChem. [Link]
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2,3-Dichlorophenoxyacetic acid. PubChem. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]
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Methoxyacetic acid. Wikipedia. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
- Process for preparing methoxyacetic acid.
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Methoxyacetic Acid. PubChem. [Link]
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2-(3-chlorophenyl)-2-methoxyacetic acid. PubChemLite. [Link]
- The preparation method of methoxyacetic acid.
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2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
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2,4-Dichlorophenoxyacetic acid Properties. EPA CompTox Chemicals Dashboard. [Link]
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Methoxyacetic acid. FooDB. [Link]
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Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica. [Link]
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2-{[(3-chlorophenyl)(phenyl)methoxy]carbonyl}benzoic acid. SpectraBase. [Link]
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